N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-2-15-5-3-7-19-21(15)24-22(29-19)25(13-18-6-4-12-27-18)20(26)14-28-17-10-8-16(23)9-11-17/h3,5,7-11,18H,2,4,6,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHAIQFWSCUCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide” typically involves multi-step organic reactions. The starting materials might include 4-ethyl-1,3-benzothiazole, 4-fluorophenol, and oxirane derivatives. The synthesis could involve:
Formation of the benzothiazole core: This might be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Etherification: The 4-fluorophenol could be reacted with an appropriate alkylating agent to form the phenoxy group.
Amide bond formation: The final step could involve the coupling of the benzothiazole derivative with the phenoxyacetic acid derivative in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide” can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenoxy group could be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide is . The compound features a benzothiazole moiety, a fluorophenoxy group, and an acetamide functional group, contributing to its biological activity and potential therapeutic effects.
Scientific Research Applications
-
Medicinal Chemistry
- The compound is being investigated for its potential as an active pharmaceutical ingredient (API) due to its structural characteristics that suggest bioactivity against various diseases. The presence of the benzothiazole moiety is particularly interesting as it is known to exhibit antimicrobial and anticancer properties .
-
Anticancer Activity
- Preliminary studies indicate that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The benzothiazole derivatives have been linked to mechanisms that promote apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
- Antimicrobial Properties
-
Neurological Applications
- There is emerging evidence that compounds containing benzothiazole can influence neurological pathways, potentially offering therapeutic effects for neurodegenerative diseases. The interaction of the compound with specific neurotransmitter systems may provide insights into its role in treating conditions like Alzheimer’s or Parkinson’s disease .
- Study on Anticancer Properties : A recent study highlighted the efficacy of benzothiazole derivatives in inhibiting tumor growth in vitro and in vivo models. The study found that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines .
- Antimicrobial Testing : In another research effort, derivatives were tested against a panel of bacterial strains, showing promising results in terms of minimum inhibitory concentration (MIC). This suggests that our compound may also be effective against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of “N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzothiazole-Based Acetamides
a) N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structural Similarities : Both compounds share a benzothiazole-acetamide backbone.
- Key Differences: BZ-IV substitutes the acetamide with a 4-methylpiperazinyl group, enhancing polarity, while the target compound uses a 4-fluorophenoxy group and oxolan methyl for lipophilicity .
- Biological Activity : BZ-IV exhibits anticancer properties, suggesting the target compound may share similar mechanisms, though activity data for the latter are unavailable.
b) N-(4-Phenyl-2-thiazolyl)acetamide
Fluorophenyl-Containing Acetamides
a) N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
- Structural Similarities: Incorporates a 4-fluorophenyl group, analogous to the target’s 4-fluorophenoxy moiety.
- Key Differences: The target’s phenoxy linkage introduces an oxygen atom, enhancing electronic effects and steric bulk compared to a direct phenyl bond. This may improve metabolic stability .
b) N-(4-fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Oxolan-Containing Analogues
a) 2-cyano-N-[(oxolan-2-yl)methyl]-4-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)but-2-enamide
- Structural Similarities : Features the oxolan-2-yl methyl group, a rare substituent that may improve solubility and membrane permeability.
- Key Differences: The indole-cyanobutene backbone diverges significantly from the target’s benzothiazole-fluorophenoxy system, suggesting divergent biological applications .
Structural and Physicochemical Analysis
Bond Lengths and Conformational Effects
- Benzothiazole Core : The ethyl group at position 4 may elongate C–C bonds compared to unsubstituted benzothiazoles (e.g., 1.501 Å vs. 1.53 Å in N-(4-bromophenyl)acetamide) .
- Acetamide Bridge : The N–C bond lengths (1.347 Å) align with standard acetamide derivatives, though steric effects from the oxolan methyl group could induce torsional strain .
- 4-Fluorophenoxy Group: The electron-withdrawing fluorine atom likely stabilizes the phenoxy oxygen, enhancing resonance effects compared to non-fluorinated analogues .
Data Table: Key Comparative Parameters
*Estimated based on structural formula.
Biological Activity
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 335.39 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities, and a fluorophenoxy group that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.39 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds with a benzothiazole core exhibit significant anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines. A study demonstrated that this compound induced apoptosis in human cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G1 phase.
Antimicrobial Activity
This compound also displays antimicrobial properties. It has been tested against several bacterial strains and fungi, showing effectiveness comparable to standard antibiotics. The mechanism appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been studied for anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cancer signaling pathways.
- Membrane Disruption : It alters the integrity of microbial cell membranes, leading to cell lysis.
- Cytokine Modulation : By regulating cytokine production, it can modulate inflammatory responses.
Case Studies and Research Findings
Several studies have elucidated the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that the compound exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines (e.g., MCF7, HeLa) .
- Antimicrobial Testing : In vitro assays showed that the compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .
- Inflammation Model : In a murine model of inflammation, administration of the compound reduced paw edema significantly compared to controls, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
